molecular formula C12H11NO2S B12964008 2-Ethyl-4-phenylthiazole-5-carboxylic acid

2-Ethyl-4-phenylthiazole-5-carboxylic acid

Cat. No.: B12964008
M. Wt: 233.29 g/mol
InChI Key: QFUPBUGWFACJBE-UHFFFAOYSA-N
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Description

2-Ethyl-4-phenylthiazole-5-carboxylic acid: is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. Thiazoles belong to the azole heterocycles, which also include imidazoles and oxazoles. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It has a pale yellow color and is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and nervous system function .

Preparation Methods

Synthetic Routes:: One synthetic route involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water, yielding the final compound .

Industrial Production:: Details on industrial-scale production methods are not widely available in the literature. research laboratories can synthesize this compound using established synthetic routes.

Chemical Reactions Analysis

Reactions:: 2-Ethyl-4-phenylthiazole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Specific reagents and conditions depend on the desired transformation.

Major Products:: The major products formed from these reactions may include derivatives with modified functional groups or side chains attached to the thiazole ring.

Scientific Research Applications

Biologically Active Compounds:: Thiazoles are found in several potent biologically active compounds, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: and : Antineoplastic drugs.

Mechanism of Action

The specific mechanism by which 2-Ethyl-4-phenylthiazole-5-carboxylic acid exerts its effects remains an area of ongoing research. It likely interacts with molecular targets and pathways relevant to its biological activity.

Comparison with Similar Compounds

Uniqueness:: Highlighting its uniqueness requires further investigation, as detailed comparative studies are limited.

Similar Compounds:: Other related compounds include:

  • Sulfathiazole
  • Ritonavir
  • Abafungin
  • Bleomycin
  • Tiazofurin

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

2-ethyl-4-phenyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C12H11NO2S/c1-2-9-13-10(11(16-9)12(14)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15)

InChI Key

QFUPBUGWFACJBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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